molecular formula C19H25N7O6S B610198 Prexasertib mesylate monohydrate CAS No. 1234015-57-6

Prexasertib mesylate monohydrate

カタログ番号 B610198
CAS番号: 1234015-57-6
分子量: 479.512
InChIキー: LCYWXOLNJNHLGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prexasertib, also known as LY2606368, is a small molecule checkpoint kinase inhibitor . It is mainly active against CHEK1, with minor activity against CHEK2 . This causes induction of DNA double-strand breaks resulting in apoptosis . It has been used in trials studying the treatment and basic science of various cancers .


Synthesis Analysis

A multistep continuous-flow CGMP (current good manufacturing practices) process has been developed that produced 24 kilograms of prexasertib monolactate monohydrate suitable for use in human clinical trials . The process involved eight continuous unit operations to produce the target at roughly 3 kilograms per day using small continuous reactors, extractors, evaporators, crystallizers, and filters in laboratory fume hoods .


Molecular Structure Analysis

The molecular formula of Prexasertib is C18H19N7O2 . It is an ATP-competitive selective inhibitor of CHK1 and CHK2 .


Chemical Reactions Analysis

Prexasertib has been shown to induce DNA damage and tumor cell apoptosis in preclinical studies . Further optimization in flow revealed that at 130°C and 500 pounds per square inch gauge, highly pure 8 could be obtained in high yield, using a mean residence time (t) of 60 min and a slight excess of hydrazine .

科学的研究の応用

  • Treatment of Acute Lymphoblastic Leukemia (ALL)

    Prexasertib was effective in B-/T- cell progenitor acute lymphoblastic leukemia as both a single agent and in combination with other drugs like imatinib, dasatinib, and clofarabine. It reduced cell viability and increased apoptotic cell death in treated cell lines (Rorà et al., 2016).

  • Squamous Cell Carcinoma Treatment

    In a Phase Ib study, prexasertib showed activity in patients with advanced squamous cell carcinoma, with an acceptable safety profile. It was administered at 105 mg/m2 as a 1-hour infusion every 14 days (Hong et al., 2018).

  • Pediatric Solid Malignancies

    Prexasertib demonstrated antitumor effects as both a monotherapy and in combination with chemotherapy in multiple preclinical models of pediatric cancer. It showed significant effects in pediatric sarcoma cell lines and various pediatric cancer histologies (Lowery et al., 2018).

  • Triple-Negative Breast Cancer

    A Phase II trial showed modest activity of prexasertib in BRCA wild-type, recurrent triple-negative breast cancer. The treatment induced DNA damage in peripheral immune cells and had manageable side effects with supportive care measures (Gatti-Mays et al., 2020).

  • Manufacturing Advancements

    A continuous flow technique for the small-volume continuous preparation of prexasertib was developed, offering improvements in yield, selectivity, and safety in handling hazardous reagents (Yeston, 2017).

  • Ovarian Cancer Treatment

    In high-grade serous ovarian cancer (HGSOC), prexasertib increased the in vitro toxicity of PARP inhibition, especially in BRCA wild type HGSOC, by preventing Rad51 foci formation, crucial for DNA repair (Brill et al., 2017).

  • Synergistic Effects with PARP Inhibition

    Prexasertib exhibited synergistic effects when combined with the PARP inhibitor olaparib in preclinical models of HGSOC, including those resistant to PARP inhibitor monotherapy. It impaired homologous recombination repair and compromised replication fork stability (Parmar et al., 2019).

Safety And Hazards

The safety and the efficacy of combination therapies with prexasertib need to be better evaluated in ongoing clinical trials . Different doses of prexasertib were used to obtain optimal responses as a single agent and to limit toxicity with combined therapy .

将来の方向性

In the future, patients treated with prexasertib could be stratified using next-generation sequencing (NGS) . Different aberrations in the DDR pathway could be potential biomarkers to increase the therapeutic use of CHK inhibitors and reduce adverse events .

特性

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2.CH4O3S.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-5(2,3)4;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);1H3,(H,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYWXOLNJNHLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prexasertib mesylate monohydrate

CAS RN

1234015-57-6
Record name Prexasertib mesylate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREXASERTIB MESYLATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4D3L195S4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
T Cash, E Fox, X Liu, CG Minard, JM Reid… - Pediatric blood & …, 2021 - Wiley Online Library
Background Prexasertib (LY2606368) is a novel, second‐generation, selective dual inhibitor of checkpoint kinase proteins 1 (CHK1) and 2 (CHK2). We conducted a phase 1 trial of …
Number of citations: 16 onlinelibrary.wiley.com
E Brill, T Yokoyama, J Nair, M Yu, YR Ahn, JM Lee - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Here we investigated the combination of prexasertib mesylate monohydrate (LY2606368), a Chk1 and Chk2 inhibitor, and a PARP inhibitor, olaparib, in HGSOC cell lines (OVCAR3, …
Number of citations: 74 www.ncbi.nlm.nih.gov
CL Heidler, EK Roth, M Thiemann… - … journal of cancer, 2020 - Wiley Online Library
… ), 400 (OSRH-2011/5), 600 (OSKG) and 1,000 (SAOS-2) cells and allowed these to fully attach before being treated with different concentrations of prexasertib mesylate monohydrate (…
Number of citations: 20 onlinelibrary.wiley.com
GM Paolini - academia.edu
… Starting from this background, in this study, we evaluated the in vitro efficacy of prexasertib mesylate monohydrate (hereafter referred to prexasertib), a novel Chk1/Chk2 inhibitor, in B- …
Number of citations: 0 www.academia.edu
AGL Di Rorà, I Iacobucci, E Imbrogno… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… Starting from this background, in this study, we evaluated the in vitro efficacy of prexasertib mesylate monohydrate (hereafter referred to prexasertib), a novel Chk1/Chk2 inhibitor, in B- …
Number of citations: 39 www.ncbi.nlm.nih.gov
A Maharaj, A Davis, B Zhong, MF Roussel, CF Stewart - Cancer Research, 2018 - AACR
… Prexasertib mesylate monohydrate was reconstituted in 20% Captisol and administered subcutaneously at a dosage of 10 mg/kg (free base). A population based study design was …
Number of citations: 2 aacrjournals.org
K Parmar, BS Kochupurakkal, JB Lazaro, ZC Wang… - Clinical Cancer …, 2019 - AACR
Purpose: PARP inhibitors are approved for the treatment of high-grade serous ovarian cancers (HGSOC). Therapeutic resistance, resulting from restoration of homologous …
Number of citations: 110 aacrjournals.org
L Zeng, RR Beggs, TS Cooper, AN Weaver… - Molecular cancer …, 2017 - AACR
… Specifically, the CHKi prexasertib mesylate monohydrate (Eli Lilly) has the added benefit of generating additional double-stranded DNA breaks while simultaneously blocking RAD51-…
Number of citations: 55 aacrjournals.org
L Carrassa, G Damia - Cancer treatment reviews, 2017 - Elsevier
… CHK1 inhibitors in development, the one undergoing most thorough clinical evaluation (11 active clinical trials) is the dual CHK1/CHK2 inhibitor prexasertib mesylate monohydrate, …
Number of citations: 152 www.sciencedirect.com
M Katoueezadeh, N Pilehvari, A Fatemi… - Future …, 2021 - Future Medicine
… CHK1/2 inhibitor prexasertib mesylate monohydrate decreases cell viability, enhances DNA damages and sensitizes both cell lines and primary cells to cytotoxicity of different …
Number of citations: 3 www.futuremedicine.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。